4-Desacetylpaclitaxel 4-methyl carbonate is a derivative of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including ovarian and breast cancer. This compound is synthesized by modifying the structure of paclitaxel to enhance its pharmacological properties and improve its efficacy and safety profile. The methyl carbonate moiety is introduced to potentially increase the solubility and bioavailability of the drug.
The synthesis of 4-desacetylpaclitaxel 4-methyl carbonate typically involves the use of paclitaxel as a starting material, which is derived from the bark of the Pacific yew tree (Taxus brevifolia) or can be synthesized through semi-synthetic methods using other taxanes as precursors. The modification to form the methyl carbonate is achieved through chemical reactions involving carbon dioxide and methanol in the presence of suitable catalysts.
4-Desacetylpaclitaxel 4-methyl carbonate belongs to the class of compounds known as taxanes. It is classified as an antineoplastic agent due to its ability to inhibit cell division by interfering with microtubule function during mitosis.
The synthesis of 4-desacetylpaclitaxel 4-methyl carbonate can be achieved through various methods, primarily focusing on the reaction of 4-desacetylpaclitaxel with methyl carbonate. One notable approach involves:
The technical aspects of these synthesis methods include maintaining specific molar ratios of reactants (typically 1:2-10:10-20 for epoxy alkane, methanol, and CO2), using catalysts in the range of 2-8 wt% relative to the total mass, and employing techniques such as gas chromatography to monitor reaction progress .
The molecular structure of 4-desacetylpaclitaxel 4-methyl carbonate can be described as follows:
The chemical formula for 4-desacetylpaclitaxel 4-methyl carbonate is C₃₉H₄₉N₁O₁₁. Its molecular weight is approximately 683.84 g/mol. The compound's structural elucidation can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The primary chemical reactions involving 4-desacetylpaclitaxel 4-methyl carbonate include:
The reactions are typically catalyzed by acids or bases, with careful monitoring required to prevent side reactions that could lead to unwanted by-products .
The mechanism of action for 4-desacetylpaclitaxel 4-methyl carbonate is similar to that of paclitaxel, involving:
Studies have shown that modifications like methyl carbonates can enhance the binding affinity and efficacy against cancer cell lines compared to unmodified paclitaxel derivatives .
Relevant data on melting point, boiling point, and spectral properties can be determined through experimental characterization methods.
4-Desacetylpaclitaxel 4-methyl carbonate has potential applications in:
Research continues into optimizing its formulation for better therapeutic outcomes while minimizing side effects associated with traditional paclitaxel treatments .
4-Desacetylpaclitaxel 4-methyl carbonate (CAS RN: 172481-83-3), also designated as BMS-188797, is a semi-synthetic taxane derivative. Its IUPAC name is:[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate [2]. This systematic name encodes:
Table 1: Nomenclature and Identifiers
Designation | Identifier |
---|---|
Systematic Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate |
CAS Registry Number | 172481-83-3 |
Molecular Formula | C₄₇H₅₁NO₁₅ |
Synonyms | BMS-188797; 4-Desacetylpaclitaxel 4-methyl carbonate |
The compound retains the complex tetracyclic taxane ring system of paclitaxel but features critical modifications:
Stereochemical configuration is defined by nine chiral centers with absolute configurations:
The isomeric SMILES string highlights this spatial arrangement:CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)OC)O)C)OC(=O)C
[2]
Table 2: Key Stereochemical Features
Structural Element | Stereochemistry | Functional Significance |
---|---|---|
Taxane Ring System | 1S,2S,3R,4S,7R,9S,10S,12R,15S | Microtubule-binding scaffold |
C2 Benzoyl Group | S-configuration | Acyl orientation for target interaction |
C13 Side Chain | 2R,3S | Essential for tubulin binding affinity |
C4 Methyl Carbonate | β-orientation | Enhanced metabolic stability vs. acetate |
The molecular weight is 869.9 g/mol [2]. Key properties include:
Solubility Profile:
Stability Characteristics:
Thermal Properties:
Structural Differentiation from Paclitaxel:
Table 3: Structural and Property Comparison with Taxanes
Property | 4-Desacetylpaclitaxel 4-Methyl Carbonate | Paclitaxel | Docetaxel | nab-Paclitaxel |
---|---|---|---|---|
C4 Modification | Methyl carbonate | Acetate | Hydroxyl | Acetate (albumin-bound) |
Molecular Weight | 869.9 g/mol | 853.9 g/mol | 807.9 g/mol | 853.9 g/mol |
Tubulin Binding Affinity (Kd) | Comparable to paclitaxel | 0.39 µM | 0.24 µM | Equivalent to paclitaxel |
Aqueous Solubility | Low (<0.1 mg/mL) | Very low (<0.01 mg/mL) | Low (0.02 mg/mL) | Enhanced (via albumin) |
Key Metabolic Vulnerability | Ester hydrolysis at C4 | Ester hydrolysis at C10 | Oxidative metabolism | Ester hydrolysis at C10 |
Mechanistic Target | Microtubule stabilization | Microtubule stabilization | Microtubule stabilization | Microtubule stabilization |
Pharmacological Implications:
Position Among Taxane Derivatives:
Therapeutic Exploration:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1